4-({(E)-[3-(benzyloxy)phenyl]methylidene}amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one 4-({(E)-[3-(benzyloxy)phenyl]methylidene}amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15712463
InChI: InChI=1S/C25H23N3O2/c1-19-24(25(29)28(27(19)2)22-13-7-4-8-14-22)26-17-21-12-9-15-23(16-21)30-18-20-10-5-3-6-11-20/h3-17H,18H2,1-2H3
SMILES:
Molecular Formula: C25H23N3O2
Molecular Weight: 397.5 g/mol

4-({(E)-[3-(benzyloxy)phenyl]methylidene}amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one

CAS No.:

Cat. No.: VC15712463

Molecular Formula: C25H23N3O2

Molecular Weight: 397.5 g/mol

* For research use only. Not for human or veterinary use.

4-({(E)-[3-(benzyloxy)phenyl]methylidene}amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one -

Specification

Molecular Formula C25H23N3O2
Molecular Weight 397.5 g/mol
IUPAC Name 1,5-dimethyl-2-phenyl-4-[(3-phenylmethoxyphenyl)methylideneamino]pyrazol-3-one
Standard InChI InChI=1S/C25H23N3O2/c1-19-24(25(29)28(27(19)2)22-13-7-4-8-14-22)26-17-21-12-9-15-23(16-21)30-18-20-10-5-3-6-11-20/h3-17H,18H2,1-2H3
Standard InChI Key NSQJYPIRSYAJES-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=CC3=CC(=CC=C3)OCC4=CC=CC=C4

Introduction

Structural Features

The molecular structure of 4-({(E)-[3-(benzyloxy)phenyl]methylidene}amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one includes:

  • Pyrazolone Core: This is the central part of the molecule, which is known for its stability and reactivity.

  • Benzyloxy Group: Attached to the phenyl ring, this group contributes to the compound's lipophilicity and potential biological interactions.

  • Methylidene Linkage: This imine linkage connects the benzyloxyphenyl group to the pyrazolone core, influencing the compound's chemical properties.

Biological Activities

Pyrazole derivatives are known for their broad spectrum of biological activities, including:

  • Antimicrobial Activity: Some pyrazoles exhibit potent antimicrobial effects against various bacterial strains.

  • Anticancer Activity: Pyrazoles have been shown to inhibit the growth of certain cancer cell lines by inducing apoptosis or inhibiting key enzymes involved in cancer progression.

  • Antioxidant Activity: Many pyrazole derivatives possess antioxidant properties, which can help protect against oxidative stress-related diseases.

Data Tables

Given the lack of specific data on this compound, a general overview of pyrazole derivatives' biological activities can be summarized as follows:

Compound TypeBiological ActivityExample Compounds
PyrazolesAntimicrobialVarious derivatives with substituted phenyl rings
PyrazolesAnticancer4,4ʹ-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols)
PyrazolesAntioxidant4,4ʹ-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols)

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